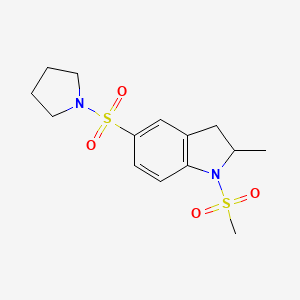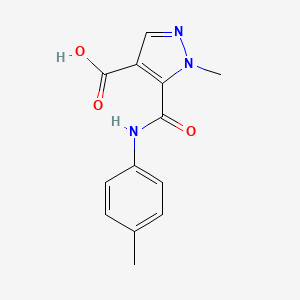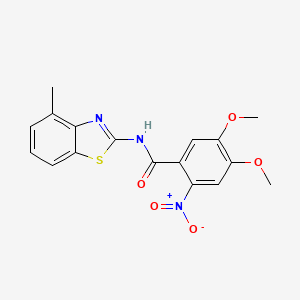
2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring fused with a thienyl group and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole typically involves the following steps:
-
Formation of the Thienyl Intermediate: : The synthesis begins with the preparation of the thienyl intermediate. This can be achieved by reacting 4-ethyl-5-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.
-
Cyclization to Form Oxadiazole Ring: : The hydrazide is then treated with a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to induce cyclization and form the 1,3,4-oxadiazole ring.
-
Coupling with Dimethylphenyl Group: : The final step involves coupling the oxadiazole intermediate with 2,4-dimethylphenyl isocyanate under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-5-13-12(4)21-9-15(13)17-19-18-16(20-17)14-7-6-10(2)8-11(14)3/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSBXXPGUORSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=C(C=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-4-[[5-chloro-2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4878394.png)

![2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4878412.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4878416.png)


![1-[4-(2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4878431.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878435.png)
![2-[(4-BROMOBENZYL)SULFANYL]-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE](/img/structure/B4878436.png)
![1-[4-(Butan-2-yloxy)phenyl]-3-cyclohexylurea](/img/structure/B4878444.png)

![4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4878465.png)

